N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
Description
N'-[(4-Chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide (CAS: 877633-50-6) is a synthetic ethanediamide derivative featuring a complex pharmacophore. Its structure includes:
- A furan-2-yl moiety, contributing to heterocyclic aromatic interactions.
- A 4-(4-methoxyphenyl)piperazine segment, a common motif in central nervous system (CNS)-targeting compounds due to its affinity for serotonin and dopamine receptors .
- An ethanediamide linker, which stabilizes the conformation and facilitates hydrogen bonding .
This compound is cataloged for research purposes (Catalog Number: BA68063) with a molecular weight of 496.99 g/mol and a SMILES notation of COc1ccc(cc1)N1CCN(CC1)C(c1ccco1)CNC(=O)C(=O)NCc1ccc(cc1)Cl .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O4/c1-34-22-10-8-21(9-11-22)30-12-14-31(15-13-30)23(24-3-2-16-35-24)18-29-26(33)25(32)28-17-19-4-6-20(27)7-5-19/h2-11,16,23H,12-15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKTVAYMFWWZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(4-chlorophenyl)methyl]-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide is a complex organic compound with potential pharmacological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Chlorophenyl group : Known for its role in enhancing the lipophilicity and biological activity of compounds.
- Furan moiety : Associated with various biological activities, including anti-inflammatory and antimicrobial properties.
- Piperazine derivative : Often linked to neuropharmacological effects, particularly in modulating neurotransmitter systems.
Molecular Formula
Molecular Weight
407.9 g/mol
Key Physical Properties
| Property | Value |
|---|---|
| LogP | 5.7098 |
| PSA | 57.51 Ų |
| Melting Point | Not available |
| Boiling Point | Not available |
Pharmacological Profile
- Dopamine Receptor Affinity : The compound has shown significant affinity for dopamine D4 receptors, with an IC50 value as low as 0.057 nM, indicating potent activity compared to other receptor subtypes such as D2 and serotonin receptors .
- Antimicrobial Activity : In studies evaluating various synthesized derivatives of similar structures, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
- Enzyme Inhibition : Compounds with similar structural motifs have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets for neurodegenerative diseases and certain gastrointestinal disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Dopaminergic Modulation : By selectively binding to dopamine D4 receptors, the compound may influence dopaminergic signaling pathways, potentially offering therapeutic benefits in psychiatric disorders.
- Antimicrobial Mechanisms : The furan and piperazine components may contribute to disrupting bacterial cell membranes or inhibiting essential enzymatic functions in pathogens.
Study 1: Dopamine Receptor Affinity
A series of experiments evaluated the binding affinity of various piperazine derivatives at dopamine receptors. The findings indicated that compounds similar to this compound exhibited high selectivity for D4 receptors over D2 receptors, suggesting a potential role in treating conditions like schizophrenia or ADHD .
Study 2: Antibacterial Activity
In vitro assays were conducted on synthesized derivatives against common bacterial strains. The results highlighted that compounds bearing the chlorophenyl and furan moieties displayed significant antibacterial properties, particularly against Gram-negative bacteria, which are often resistant to conventional antibiotics .
Comparison with Similar Compounds
Key Structural Variations
The compound’s analogs differ primarily in substituents on the phenyl, piperazine, and heterocyclic groups. Below is a comparative analysis:
Pharmacological Implications
- Piperazine Modifications: The 4-methoxyphenylpiperazine in the target compound may enhance serotonin receptor (5-HT1A/2A) binding compared to 4-fluorophenylpiperazine analogs (), which are more selective for dopamine D2-like receptors .
- Methoxy groups (e.g., 3-methoxybenzoyl in ) balance solubility and receptor affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
